Hexadec-1-en-1-yl acetate
Description
Contextualizing Long-Chain Alkenyl Acetates as Biological Semiochemicals
Long-chain alkenyl acetates are derivatives of fatty acids and are commonly found as components of insect pheromones. researchgate.net Pheromones are a type of semiochemical used for intraspecies communication, triggering specific behavioral or physiological responses in receiving individuals. ontosight.ai These compounds are characterized by a long carbon chain, a double bond at a specific position, and an acetate (B1210297) functional group. The geometry of the double bond (cis or trans, also denoted as Z or E respectively) is crucial for the molecule's biological activity. eolss.net
The biosynthesis of these compounds often starts from common fatty acids, which undergo a series of enzymatic modifications, including desaturation to create the double bond and reduction to an alcohol, followed by acetylation. researchgate.net This biosynthetic pathway allows for a wide diversity of similar yet distinct molecules that can be used for species-specific signaling.
Significance of Hexadec-1-en-1-yl Acetate and its Isomers in Interspecies Communication
This compound and its various isomers are key components in the sex pheromone blends of numerous insect species, particularly moths (Lepidoptera). acs.org The specific isomer and its proportion in the pheromone blend are critical for attracting mates of the same species while avoiding cross-attraction of other species. This specificity is a cornerstone of reproductive isolation among closely related species.
For instance, (Z)-11-hexadecenyl acetate is a major sex pheromone component for several moth species, including the cabbage armyworm (Mamestra brassicae) and various Sesamia species. researchgate.net In the case of the fall armyworm (Spodoptera frugiperda), a blend of several Z-enol acetates, including (Z)-hexadec-11-en-1-yl acetate, acts as the sex pheromone. nyxxb.cnprayoglife.com The E-isomer, (E)-11-hexadecen-1-yl acetate, is a key sex pheromone component for the brinjal shoot and fruit borer (Leucinodes orbonalis). prayoglife.com
The precise ratio of different isomers can be crucial. In some species, one isomer might be the primary attractant, while another can act as an antagonist, inhibiting the response. For example, in Spodoptera frugiperda, the (E)-isomer of hexadec-11-en-1-yl acetate can be inactive or even antagonistic to the attractive (Z)-isomer. Similarly, the addition of (Z)-11-hexadecenyl acetate and (Z)-13-octadecenyl acetate has been shown to significantly improve the attractiveness of the sex pheromone for the yellow rice stem borer (Scirpophaga incertulas). kyushu-u.ac.jpcabidigitallibrary.org
The following table summarizes the role of different isomers of hexadecenyl acetate in various insect species:
| Isomer | Role | Insect Species |
| (Z)-11-hexadecenyl acetate | Main sex pheromone component | Mamestra brassicae (Cabbage armyworm) researchgate.net, Sesamia spp. researchgate.net, Diamondback moth (Plutella xylostella) jst.go.jp |
| (Z)-11-hexadecenyl acetate | Component of sex pheromone blend | Spodoptera frugiperda (Fall armyworm) nyxxb.cnprayoglife.com |
| (E)-11-hexadecen-1-yl acetate | Key sex pheromone component | Leucinodes orbonalis (Brinjal shoot and fruit borer) prayoglife.com |
| (Z)-11-hexadecenyl acetate & (Z)-13-octadecenyl acetate | Enhances attractiveness of sex pheromone | Scirpophaga incertulas (Yellow rice stem borer) kyushu-u.ac.jpcabidigitallibrary.org |
| (Z)-13-hexadecen-11-ynyl acetate | Major component of sex pheromone | Pine processionary moth (Thaumetopoea pityocampa) nih.govnih.gov |
Overview of Current Academic Research Directions for this compound
Current research on this compound and related compounds is multifaceted, spanning from fundamental biosynthesis to practical applications in pest management.
Biosynthesis and Production: A significant area of research focuses on elucidating the biosynthetic pathways of these pheromones in insects. researchgate.net Understanding the enzymes involved, such as desaturases and acetyltransferases, is crucial. researchgate.net This knowledge is being leveraged in biotechnological approaches, such as using engineered yeast to produce these pheromones for commercial use in pest control. dtu.dk This method offers a potentially more sustainable and cost-effective alternative to chemical synthesis.
Synthesis and Chemical Analysis: The stereoselective synthesis of specific isomers of this compound remains an active area of chemical research. nyxxb.cnnih.govresearchgate.net Developing efficient and precise synthetic routes is essential for producing the large quantities of pure pheromones needed for research and pest management applications. Advanced analytical techniques are also being developed to identify and quantify the components of natural pheromone blends with high accuracy.
Pest Management: A major application of this research is in integrated pest management (IPM) strategies. ontosight.ai Synthetic pheromones are used in traps to monitor insect populations, helping to determine the timing and necessity of other control measures. Another strategy is mating disruption, where a large amount of synthetic pheromone is released into the environment to confuse males and prevent them from locating females, thereby reducing reproduction.
Neurophysiology and Behavior: Researchers are also investigating how insects detect and process these chemical signals. This involves studying the olfactory receptor neurons on the antennae and the neural pathways in the brain that lead to a behavioral response. Understanding these mechanisms at a molecular level can provide insights into the evolution of chemical communication and may lead to the development of novel pest control strategies, such as pheromone antagonists that block the insect's ability to detect the natural pheromone. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexadec-1-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h16-17H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMVQLPAAAYDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346627 | |
| Record name | Hexadec-1-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1787-09-3 | |
| Record name | Hexadec-1-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Considerations and Isomerism of Hexadec 1 En 1 Yl Acetate
Structural Specificity of Geometric Isomers (E vs. Z) and Their Functional Differentiation
The presence of a double bond between the first and second carbon atoms (C1 and C2) in Hexadec-1-en-1-yl acetate (B1210297) introduces the possibility of geometric isomerism. Due to the restricted rotation around the C=C double bond, two distinct spatial arrangements, or isomers, can exist:
(E)-Hexadec-1-en-1-yl acetate : The trans isomer, where the higher-priority substituent groups on each carbon of the double bond are on opposite sides.
(Z)-Hexadec-1-en-1-yl acetate : The cis isomer, where the higher-priority substituent groups are on the same side.
This difference in geometry, though seemingly minor, results in two molecules with unique three-dimensional shapes. In the context of chemical ecology, particularly with insect pheromones, this structural specificity is paramount. Olfactory receptors in insects are highly specialized protein structures that can differentiate between these isomers with remarkable precision.
The functional differentiation is often absolute. For many insect species, one isomer acts as a potent attractant for mating, while the other is biologically inactive or can even act as an inhibitor, disrupting communication. For instance, in studies of the gypsy moth, the specific (7R, 8S)-enantiomer of its pheromone, disparlure, was found to be vastly more effective than its antipode. slu.se Similarly, research on the silkworm moth's pheromone receptor showed a robust response exclusively to the natural (10E,12Z)-isomer of its pheromone, with minimal to no response to the other three possible stereoisomers. plos.org This demonstrates that the specific geometry of the molecule is a critical piece of information encoded within the chemical signal, ensuring species-specific communication.
Molecular Basis of Olfactory Receptor Binding and Response Elicitation by Stereoisomers
The ability of an insect to distinguish between the (E) and (Z) isomers of a pheromone like Hexadec-1-en-1-yl acetate is a process that occurs at the molecular level within the insect's antenna. This process involves a multi-step cascade, beginning with specialized proteins.
Transport by Pheromone Binding Proteins (PBPs) : Pheromones are hydrophobic and must traverse the aqueous sensillar lymph to reach the nerve cells. This is facilitated by Pheromone Binding Proteins (PBPs). These proteins sequester the pheromone molecule in a hydrophobic pocket, protecting it and transporting it to the olfactory receptor. nih.gov
Olfactory Receptor (OR) Activation : The PBP-pheromone complex interacts with an Olfactory Receptor (OR), a protein embedded in the membrane of an olfactory receptor neuron. These receptors are G-protein coupled receptors (GPCRs) that possess a specific three-dimensional structure with a defined binding pocket. frontiersin.org
The precise shape of the stereoisomer determines how it fits into this binding pocket. The interaction is akin to a "lock and key" mechanism, where the (E) or (Z) isomer must have the correct geometry to bind effectively and induce a conformational change in the receptor protein. nih.gov This change initiates an intracellular signaling cascade, leading to the generation of a nerve impulse, which the insect perceives as a specific odor.
Research has shown that even slight structural changes in the odorant molecule can alter the response. nih.gov A receptor that is highly tuned to the (Z)-isomer will have a binding site that perfectly complements its shape. The (E)-isomer, with its different spatial arrangement, will not fit as well, or at all, resulting in weak or no activation of the receptor. This molecular filtering is the basis for the highly specific and sensitive nature of pheromone detection, allowing an insect to pick out a single, relevant molecule from a complex chemical environment. slu.sefrontiersin.org
Influence of Alkyl Chain Length and Double Bond Position on Chemoecological Specificity
Influence of Alkyl Chain Length: The 16-carbon backbone of this compound is a critical feature. The length of this alkyl chain must be optimal to fit within the hydrophobic binding pocket of the target receptor. nih.gov Altering the chain length, even by one or two carbons, can dramatically reduce or eliminate its activity. For example, studies on various moth species have shown that analogues with shortened or elongated chains are often inactive. plos.org However, in some cases, a slightly shorter analogue can elicit an equal or even stronger response, indicating that the receptor pocket has some flexibility. plos.org This precise requirement for chain length helps ensure that only the correct species responds to the pheromone signal.
Influence of Double Bond Position: The location of the double bond is another crucial element for species specificity. While this article focuses on the C1-isomer, many related insect pheromones are long-chain acetates where the double bond is located elsewhere. For instance, two species of Ostrinia moths use tetradecenyl acetate (a C14 chain) as a pheromone, but the position of the double bond is the key differentiator: one species uses an isomer with the double bond at the C11 position, while the other uses a C12 isomer. slu.se This shift in double bond position creates a unique molecular shape, targeting a different, species-specific receptor. This strategy of varying the double bond location is a common evolutionary mechanism for creating distinct chemical languages among closely related species, preventing interbreeding. slu.senih.gov
The table below illustrates how variations in chain length and double bond position in alkenyl acetates lead to species-specific pheromone activity.
| Compound Name | Carbon Chain | Double Bond Position(s) & Geometry | Example Insect Species |
| (Z)-11-Hexadecenyl acetate | C16 | 11Z | Spodoptera frugiperda (Fall armyworm) |
| (Z)-9-Hexadecenyl acetate | C16 | 9Z | Helicoverpa zea (Corn earworm) google.com |
| (Z)-7-Dodecenyl acetate | C12 | 7Z | Trichoplusia ni (Cabbage looper) google.com |
| (E,E)-8,10-Dodecadien-1-yl acetate | C12 | 8E, 10E | Cydia pomonella (Codling moth) |
| (Z)-9-Tetradecenyl acetate | C14 | 9Z | Ostrinia nubilalis (European corn borer) slu.segoogle.com |
| (Z)-11-Tetradecenyl acetate | C14 | 11Z | Choristoneura fumiferana (Spruce budworm) google.com |
This table provides examples of related compounds to illustrate the principles of chemoecological specificity and is not an exhaustive list.
Advanced Synthetic Methodologies for Hexadec 1 En 1 Yl Acetate and Analogues
Chemical Synthesis Protocols
The preparation of hexadec-1-en-1-yl acetate (B1210297) and related unsaturated acetates can be achieved through several distinct synthetic strategies. These include traditional esterification methods, stereoselective olefin synthesis, and carbon-carbon bond-forming reactions like olefin metathesis. Each approach offers unique advantages concerning yield, purity, and control over the double bond geometry.
Esterification represents a fundamental transformation in organic synthesis and is a common final step in the preparation of hexadec-1-en-1-yl acetate from its corresponding alcohol, hexadec-1-en-1-ol.
The reaction of an alcohol with an acid anhydride (B1165640) in the presence of an acid catalyst is a well-established method for synthesizing esters. youtube.com In the case of this compound, this involves treating hexadec-1-en-1-ol with acetic anhydride. The mechanism, which follows a classic positive pathway, begins with the protonation of the carbonyl oxygen of the acetic anhydride by the acid catalyst. youtube.com This activation step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of hexadec-1-en-1-ol. The subsequent steps involve a proton transfer and the elimination of acetic acid as a leaving group to yield the final ester product. youtube.com This method is often favored for its simplicity and the use of readily available reagents.
Esterification reactions are often exothermic and can be prone to thermal runaway if not properly controlled, especially in large-scale industrial settings. cetjournal.it Therefore, a thorough understanding of the reaction kinetics and thermodynamics is crucial for safe and efficient production. cetjournal.it
Achieving high yields and purity in the synthesis of acetate esters requires careful optimization of various reaction parameters. purdue.edu Key factors that are often scrutinized include temperature, reaction time, and the molar ratio of reactants and catalysts. rsc.org For instance, in the lipase-mediated acetylation of alcohols, parameters such as enzyme loading, temperature, and the choice of solvent or co-solvent are critical for maximizing conversion and selectivity. mdpi.com
The use of a factorial design can be a systematic approach to optimize these parameters, as demonstrated in the synthesis of aroma esters. rsc.org This methodology allows for the simultaneous investigation of multiple variables and their interactions, leading to significantly improved yields. rsc.org For example, in the synthesis of octyl acetate and but-3-en-1-yl acetate using a Dowex H+/NaI catalyst system, adjusting the equivalents of acetic acid, temperature, and reaction time was shown to be crucial for achieving high conversions and isolated yields. nih.govacs.org
Table 1: Optimization of Reaction Parameters for Acetate Synthesis
| Product | Reactant 1 | Reactant 2 | Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Reference |
| Octyl acetate | Octanol | Acetic acid (2 equiv.) | Dowex H+/NaI | 55 | 2 | 97 | 83 | nih.gov |
| But-3-en-1-yl acetate | But-3-en-1-ol | Acetic acid (2 equiv.) | Dowex H+/NaI | 55 | 18 | - | 52 | nih.gov |
| (Z)-hex-3-en-1-yl acetate | (Z)-hex-3-en-1-ol | EGDA (2 equiv.) | Lipozyme 435 (2% wt) | 40 | - | - | 70 | mdpi.comsemanticscholar.org |
| Tropic acid methyl ester | Tropic acid | Methanol | Dowex H+/NaI | RT | 4 | - | 83 | acs.org |
| Tropic acid isopropyl ester | Tropic acid | Isopropanol | Dowex H+/NaI | RT | 4 | - | 72 | acs.org |
| EGDA = Ethylene glycol diacetate, RT = Room Temperature |
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com It is particularly valuable for controlling the geometry of the newly formed double bond, which is often a critical feature for the biological activity of pheromones and the desired aroma of fragrance compounds.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium (B103445) ylide used. organic-chemistry.org Non-stabilized ylides, typically those with alkyl substituents, generally lead to the formation of (Z)-alkenes with moderate to high selectivity. wikipedia.org This is attributed to a kinetically controlled pathway involving a four-centered transition state that minimizes steric interactions. harvard.edu To enhance the Z-selectivity, the reaction can be performed in the presence of lithium salts, which can influence the reaction intermediates. wikipedia.orgharvard.edu
The Schlosser modification of the Wittig reaction provides a route to the (E)-alkene by converting the initially formed erythro betaine (B1666868) intermediate to the more stable threo betaine before elimination. wikipedia.org Conversely, for stabilized ylides, such as those bearing ester or ketone functionalities, the (E)-alkene is typically the major product. wikipedia.org The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction using phosphonate (B1237965) esters, also generally yields (E)-alkenes. wikipedia.org However, modifications like the Still-Gennari protocol can be employed to favor the formation of (Z)-enoates. wikipedia.org
Table 2: Stereoselectivity in Wittig and Related Reactions
| Ylide Type | Typical Product | Conditions/Modifications for Alternative Isomer | Reference |
| Unstabilized (R=alkyl) | (Z)-alkene | Schlosser modification for (E)-alkene | wikipedia.org |
| Stabilized (R=ester, ketone) | (E)-alkene | Still-Gennari modification for (Z)-alkene | wikipedia.org |
| Semistabilized (R=aryl) | Poor (E)/(Z) selectivity | - | wikipedia.org |
Olefin metathesis has emerged as a versatile and powerful tool in organic synthesis for the formation of carbon-carbon double bonds. This reaction, catalyzed by transition metal complexes, allows for the redistribution of alkene fragments, enabling the construction of complex molecules from simpler starting materials. While direct examples for the synthesis of this compound are not prevalent in the provided context, the principles of olefin metathesis are highly applicable to the synthesis of its long-chain unsaturated precursors.
For instance, cross-metathesis between a shorter-chain terminal alkene and a functionalized alkene could be a viable strategy for building the C16 backbone. The development of well-defined and functional-group-tolerant catalysts, such as those based on ruthenium, has significantly expanded the scope of this reaction. The choice of catalyst and reaction conditions is crucial for controlling the efficiency and selectivity of the metathesis reaction.
Olefin Metathesis for Controlled Chain Elongation
Applications in Longer-Chain Pheromone Analogue Synthesis
The synthesis of longer-chain pheromone analogues often involves the strategic modification of existing carbon chains. Methodologies such as cross-metathesis have proven effective for this purpose. For instance, the Z-selective cross-metathesis of terminal olefins with long-chain primary alcohols derived from seed oils, like oleyl alcohol, can produce various pheromone precursors. nih.gov Subsequent acetylation of these precursors yields the final pheromone acetates. nih.gov This approach allows for the creation of a diverse range of unsaturated fatty alcohol acetates, which are common components of lepidopteran pheromones. google.com
One notable example is the synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate, a major component of the pine processionary moth sex pheromone. nih.govnih.gov A key step in this synthesis is a low-temperature Wittig reaction, which stereoselectively forms the Z-double bond. nih.gov Such syntheses often require careful control of reaction conditions to achieve high stereochemical purity, which is critical for the biological activity of the pheromone.
Green Chemistry Innovations in Acetate Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pheromone acetates to reduce environmental impact. This involves the use of biocatalysts and alternative catalytic systems that are more sustainable than traditional chemical methods.
Enzymatic Catalysis for Sustainable Production
Enzymatic catalysis, particularly using lipases, offers a highly selective and environmentally benign route to acetate synthesis. diva-portal.org Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. diva-portal.orgnih.gov
Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a widely studied and highly effective biocatalyst for the synthesis of various esters, including pheromone acetates. nih.govresearchgate.netd-nb.info Its high stability, broad substrate tolerance, and excellent selectivity make it a preferred choice for these transformations. nih.govresearchgate.netd-nb.info For example, CALB has been successfully used in the kinetic resolution of alcohols, a key step in the synthesis of chiral pheromones. uochb.cz The enzyme's ability to function in non-aqueous media is particularly advantageous for these reactions. nih.gov The catalytic activity of CALB is attributed to its "catalytic triad" of serine, histidine, and aspartate or glutamate (B1630785) residues within its active site. d-nb.info
The table below summarizes the application of Candida antarctica lipase B in various acetylation reactions.
| Substrate | Acyl Donor | Solvent | Catalyst | Key Finding | Reference |
| Secondary Alcohols | - | Ionic Liquids | Candida antarctica lipase B (CAL-B) | Higher regioselectivity in ionic liquids due to increased glucose solubility. | acs.org |
| (Z)-3-hexen-1-ol | Acetic Acid | Hexane (B92381) | Immobilized Lipase (Novozym-435) | Achieved 100% ester conversion in 5 hours, comparable to PVA-nanofibers-immobilized lipase. | shinshu-u.ac.jp |
| 1-phenylethanol | Vinyl Acetate | n-hexane | Novozym 435 | Optimal conditions: 60°C, 40 mg/ml lipase, yielding 61.49% 1-phenylethyl acetate after 24 hours. | scirp.org |
Transesterification using alternative acyl donors like vinyl acetate is a common strategy in enzymatic pheromone synthesis. nih.govsrce.hr This process is often irreversible because the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction to completion. srce.hrresearchgate.net This method has been successfully employed in the synthesis of various flavor esters and pheromones. srce.hrresearchgate.netiaea.org For instance, the lipase-catalyzed transesterification of isoamyl alcohol with vinyl acetate produces isoamyl acetate, a component of the honey bee pheromone. srce.hr
The following table details different transesterification reactions for acetate synthesis.
| Alcohol Substrate | Acyl Donor | Lipase Source | Solvent | Key Finding | Reference |
| Decanol | Vinyl Acetate | Novozym 435 | n-hexane | Novozym 435 was the most active immobilized lipase for decyl acetate synthesis. | researchgate.net |
| 4-methyl-3-heptanol | Vinyl Acetate | Lipase AK | - | Stereospecific transesterification was a key step in synthesizing all four stereoisomers. | nih.govresearchgate.net |
| Isoamyl alcohol | Vinyl Acetate | Immobilized Rhizopus oryzae | Solvent-free | Achieved 95% conversion to isoamyl acetate in 8 hours at 40°C. | srce.hr |
| (Z)-3-hexen-1-ol | Vinyl Acetate | Crude Rape Seedlings | n-hexane | Rape seedlings showed the highest yield (76%) for (Z)-3-hexen-1-yl acetate synthesis. | researchgate.net |
Alternative Catalytic Systems
Beyond enzymatic methods, other catalytic systems are being explored to align with green chemistry principles.
Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and catalysts in organic synthesis. mdpi.comrsc.org Their properties, such as low volatility, high thermal stability, and tunability, make them attractive alternatives to conventional organic solvents. mdpi.comrsc.orgpsu.edu Imidazolium-based tunable Brønsted acidic ionic liquids have been shown to be effective catalysts for the O-acetylation of alcohols at room temperature, with reactions yielding good to excellent results. mdpi.comresearchgate.net These catalysts can often be separated from the product and reused, further enhancing their sustainability. mdpi.comresearchgate.net The use of ionic liquids can also enhance the rate and selectivity of lipase-catalyzed reactions. acs.org For example, the acetylation of secondary alcohols catalyzed by Pseudomonas cepacia lipase was found to be as fast and enantioselective in certain ionic liquids as in toluene. acs.org
The table below presents findings on the use of ionic liquid catalysts in acetylation reactions.
| Alcohol Substrate | Acetylating Agent | Catalyst | Key Finding | Reference |
| Various alcohols | Trimethylsilyl acetate (TMSOAc) | Tunable Brønsted acidic ionic liquids (TBAILs) | Mild and efficient O-acetylation at room temperature with good to excellent yields. | mdpi.com |
| Alcohols and Carbohydrates | - | Dicyanamide based ionic liquid | The ionic liquid acts as both an effective solvent and an active base catalyst. | rsc.org |
| Various alcohols | - | Brønsted acid ionic liquid | Used for the synthesis of α-indolylacrylates with good to excellent yields. | rsc.org |
Metal-Organic Framework (MOF) Catalysts
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous polymers composed of metal ions or clusters linked by organic ligands. wikipedia.orgnih.gov This unique structure results in materials with exceptionally high surface areas, tunable porosity, and a high degree of diversity in their metal centers and functional groups, making them highly attractive for applications in heterogeneous catalysis. wikipedia.orgrsc.org While zeolites have long been used in catalysis, MOFs offer greater versatility due to a wider range of possible structures beyond the fixed tetrahedral coordination of zeolites. wikipedia.org
The potential of MOFs as catalysts lies in their ability to provide well-defined, isolated active sites within their porous structure. rsc.orgmdpi.com These characteristics are advantageous for shape-selective catalysis, where the pore size and geometry can control the access of reactants and the formation of specific products. In the context of pheromone synthesis, MOFs could potentially be designed to catalyze key reactions such as esterification, acetylation, or oxidation with high selectivity, minimizing the formation of unwanted byproducts. For instance, MOFs like MIL-101 have demonstrated high catalytic activity for various organic transformations. wikipedia.orgmdpi.com The synthesis of MOF-derived metal oxides also presents a promising route to creating robust catalysts with high thermal and chemical stability. mdpi.com Although specific applications of MOFs for the direct synthesis of this compound are not yet widely documented, their tunable nature and proven efficacy in other complex chemical syntheses suggest they are a promising area for future research in pheromone production. wikipedia.orgrsc.org
Solvent-Free and Microwave-Assisted Techniques
Modern chemical synthesis is increasingly focused on developing sustainable and efficient methodologies. nih.gov Solvent-free and microwave-assisted techniques are at the forefront of this "green chemistry" movement, offering significant advantages in terms of environmental impact, reaction speed, and efficiency. nih.govoatext.com
Solvent-free reactions, also known as neat reactions, minimize pollution and reduce costs associated with solvent purchase, purification, and disposal. cem.combeilstein-journals.org Microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. oatext.comat.ua This direct heating mechanism leads to rapid and uniform temperature increases within the reaction mixture, often resulting in dramatic reductions in reaction times compared to conventional heating methods—from hours to mere minutes. nih.govcem.com
The combination of solvent-free conditions with microwave irradiation has been shown to be highly effective for a variety of chemical transformations, including the Knoevenagel condensation to form α,β-unsaturated compounds and the peracetylation of natural products. oatext.combeilstein-journals.org These techniques are particularly beneficial for reactions requiring high energy input or for those that are slow under traditional conditions. cem.com For the synthesis of this compound, which involves the formation of an ester, microwave-assisted acetylation could offer a rapid and efficient alternative to conventional methods, potentially proceeding without a catalyst and minimizing waste. beilstein-journals.org The efficiency and eco-friendly nature of these techniques make them highly suitable for the industrial production of fine chemicals like insect pheromones. oatext.com
Biotechnological Production of this compound Precursors
As an alternative to traditional chemical synthesis, biotechnological production using engineered microorganisms has emerged as a promising route for manufacturing insect pheromones and their precursors. oup.comusda.gov This approach leverages the metabolic pathways of host organisms, such as yeast and plants, to convert simple feedstocks into valuable oleochemicals. oup.com The production of fatty acid-derived pheromones is particularly well-suited to this strategy, offering a cheaper, greener, and more sustainable manufacturing process. usda.govbohrium.com
Engineered Microbial Cell Factories
Microbial cell factories, particularly yeast, are robust and versatile platforms for producing a wide range of chemicals. nih.gov Their well-characterized genetics and established use in large-scale industrial fermentation make them ideal candidates for metabolic engineering. aimspress.com The goal of engineering these microbes is to redirect their native metabolism towards the synthesis of specific target molecules, such as the fatty acid and fatty alcohol precursors of this compound. oup.combohrium.com
Among microbial hosts, the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica have been extensively engineered for the production of fatty acid-derived chemicals. oup.combohrium.com
Saccharomyces cerevisiae : As a non-conventional oleaginous yeast, S. cerevisiae is one of the most well-understood eukaryotes, with a vast toolkit for genetic manipulation. bohrium.comaimspress.com It has been successfully engineered to produce fatty acids, fatty alcohols, and fatty acid ethyl esters (biodiesel) directly from simple sugars. nih.gov Its robustness and tolerance to industrial process conditions make it a favored host for biofuel and chemical production. aimspress.com
Yarrowia lipolytica : This oleaginous yeast is naturally adept at producing and accumulating large quantities of lipids, making it an excellent chassis for synthesizing fatty acid-derived pheromones. researchgate.netmdpi.com Its ability to utilize a variety of carbon sources and its high flux towards acetyl-CoA—a key building block for fatty acids—are significant advantages. researchgate.netmdpi.com Metabolic engineering efforts in Y. lipolytica have successfully produced various pheromone components, including (Z)-11-hexadecenol (a C16 alcohol precursor). oup.com
To enhance the production of pheromone precursors, researchers employ a variety of metabolic engineering strategies to channel carbon flux towards the desired products and away from competing pathways. bohrium.comaimspress.com Key strategies include:
Enhancing Precursor Supply: The biosynthesis of fatty acids begins with acetyl-CoA, which is carboxylated to form malonyl-CoA. acs.orgfrontiersin.org Increasing the intracellular pool of these precursors is a critical step. This is often achieved by overexpressing the endogenous acetyl-CoA carboxylase (ACC1) gene. frontiersin.orgnih.gov Modifying ACC1 to remove phosphorylation sites that negatively regulate its activity has also proven effective in boosting fatty acid production. nih.gov
Overexpression of Fatty Acid Synthase (FAS): The fatty acid synthase (FAS) complex is responsible for elongating the fatty acid chain. acs.org Overexpressing the native FAS1 and FAS2 genes in S. cerevisiae has been shown to significantly increase the total fatty acid content. nih.gov
Eliminating Competing Pathways: To prevent the diversion of fatty acyl-CoA precursors into other metabolic pathways, engineers often delete genes involved in storage lipid synthesis or fatty acid degradation. aimspress.comresearchgate.net For example, deleting the POX1 gene, which encodes the first enzyme in the β-oxidation pathway, prevents the breakdown of fatty acids. aimspress.com Similarly, downregulating genes involved in triacylglycerol (TAG) synthesis can free up more precursors for conversion into target products like fatty alcohols. researchgate.net
Expression of Heterologous Enzymes: The final steps in pheromone biosynthesis, such as desaturation and reduction to alcohols, are accomplished by expressing specific enzymes sourced from insects. oup.combohrium.com Fatty acyl-CoA reductases (FARs) are introduced to convert fatty acyl-CoAs into their corresponding fatty alcohols, which are direct pheromone precursors. oup.comdtu.dk
The table below summarizes key metabolic engineering strategies and their impact on the production of fatty acid-derived molecules in yeast.
| Engineering Strategy | Target Gene(s) | Host Organism | Effect | Reference(s) |
| Overexpression of Acetyl-CoA Carboxylase | ACC1 | S. cerevisiae | Increased total fatty acid production by ~1.48-fold. | frontiersin.orgnih.gov |
| Overexpression of Fatty Acid Synthase | FAS1, FAS2 | S. cerevisiae | Four-fold improvement in lipid accumulation. | nih.gov |
| Deletion of β-Oxidation Pathway | POX1 | S. cerevisiae | Prevents fatty acid degradation, increasing availability. | aimspress.com |
| Downregulation of Storage Lipid Synthesis | GPAT | Y. lipolytica | Improved titer of (Z)-11-hexadecenol (Z11-16OH) from 14.9 to 20.6 mg/L. | researchgate.net |
| Expression of Fatty Acyl-CoA Reductase | HarFAR (from H. armigera) | Y. lipolytica | Conversion of fatty acyl-CoAs to fatty alcohols for pheromone synthesis. | oup.comdtu.dk |
| Introduction of Xylose Utilization Pathway | XR, XDH, XKS | S. cerevisiae | Enabled production of 1-hexadecanol (B1195841) from xylose, reaching over 1.2 g/L. | researchgate.net |
A crucial step in the biosynthesis of most moth sex pheromones, including the precursors to this compound, is the introduction of one or more double bonds into the saturated fatty acid chain. frontiersin.orgnih.gov This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases (FADs). oup.combohrium.com
These enzymes exhibit remarkable specificity regarding the chain length of the substrate, as well as the position and geometry (Z or E) of the double bond they create. bohrium.com For example, Δ11-desaturases are required to produce (Z)-11 or (E)-11 unsaturated fatty acids, which are common precursors in many lepidopteran pheromones. bohrium.compnas.org To produce a specific pheromone component, the corresponding desaturase gene, typically identified and cloned from the pheromone gland of an insect, is expressed in the yeast cell factory. oup.com The yeast's native fatty acid pool, rich in saturated C16 and C18 fatty acids, serves as the substrate for these heterologous desaturases, which then generate the required unsaturated fatty acyl-CoA precursors for subsequent reduction and acetylation. oup.combohrium.com The diversity of FADs found in insects is a key determinant of the vast array of pheromone structures observed in nature. nih.govpnas.org
Production in Genetically Modified Plants (e.g., Nicotiana tabacum)
The use of genetically modified plants as biofactories for producing high-value chemicals, such as insect pheromones and their precursors, represents an innovative and potentially cost-effective alternative to conventional chemical synthesis. dtu.dknih.gov Species of the Nicotiana genus, particularly Nicotiana tabacum (common tobacco) and its relative Nicotiana benthamiana, have emerged as promising platforms for this "molecular farming" approach. consensus.appresearchgate.net Their advantages include high biomass accumulation, well-established cultivation and processing technologies, and amenability to genetic transformation. nih.govresearchgate.netlu.se Research has successfully demonstrated the feasibility of engineering these plants to produce specific fatty acid precursors, which can then be converted into active pheromone components like (Z)-11-hexadecen-1-yl acetate. dtu.dkpsu.edu
In Planta Production of Pheromone Precursors
The biosynthesis of moth pheromones, which are typically C10-C18 unsaturated alcohols, acetates, or aldehydes, originates from the plant's fatty acid metabolism. d-nb.info The key to producing specific pheromone precursors in plants is the introduction of heterologous genes, often from insects or other plants, that can modify the native fatty acid profile. d-nb.inforesearchgate.net
To produce the C16 precursor for (Z)-11-hexadecen-1-yl acetate, namely (Z)-11-hexadecenoic acid, researchers have introduced a crucial insect enzyme, a ∆11-desaturase, into the plant's genome. psu.edu For instance, a ∆11(Z)-desaturase from the cabbage looper moth (Trichoplusia ni) was expressed in N. tabacum. psu.edu This enzyme specifically introduces a double bond at the 11th position of palmitoyl-CoA, a common C16 fatty acid in the plant, to create the desired (Z)-11-hexadecenoic acid precursor. psu.edu
In other studies involving Nicotiana species, combinations of genes have been used to optimize precursor production. d-nb.infoslu.se These include an acyl-ACP thioesterase from Cuphea pulcherrima (CpuFatB1) and a ∆11 desaturase from Amyelois transitella (Atr∆11). d-nb.inforesearchgate.net The thioesterase helps increase the pool of C16 fatty acid substrates available for the desaturase. Stable transformation of N. benthamiana with these genes has yielded significant quantities of the target precursor. slu.selu.se The most productive plant lines have been shown to produce (Z)-11-hexadecenoic acid at levels up to 17.6% of the total fatty acids in the leaves, which corresponds to approximately 335 µg of the precursor per gram of fresh leaf tissue. researchgate.netlu.se This demonstrates the potential for generating large quantities of the pheromone precursor through cultivation. lu.se
| Plant Host | Introduced Genes | Precursor Produced | Yield | Reference |
| Nicotiana tabacum | Trichoplusia ni ∆11-desaturase | Methyl (11Z)-hexadec-11-enoate | 6.5% of extracted lipids | psu.edu |
| Nicotiana benthamiana | Cuphea pulcherrima Thioesterase (CpuFatB1), Amyelois transitella Desaturase (Atr∆11) | (Z)-11-hexadecenoic acid | 17.6% of total fatty acids (335 µg/g fresh leaf) | lu.se, slu.se, researchgate.net |
Semi-Synthetic Preparation from Plant-Derived Esters
Once the precursor fatty acid is produced in planta, it can be extracted and converted into the final acetate pheromone through straightforward chemical steps. dtu.dkpsu.edu This semi-synthetic approach leverages the biological production of the specific unsaturated fatty acid, which is often the most challenging part of a fully chemical synthesis. psu.edu
A detailed procedure was developed using transgenic Nicotiana tabacum (line NtD15B) that produces methyl (11Z)-hexadec-11-enoate. psu.edu The process begins with the extraction of total lipids from the harvested plant material using a chloroform-methanol mixture. psu.edu The crude lipids are then subjected to methanolysis to convert all fatty acids into their corresponding fatty acid methyl esters (FAMEs). psu.edu
This FAME mixture, containing the desired methyl (11Z)-hexadec-11-enoate along with other native plant FAMEs, is then purified. psu.edu A key purification step involves column chromatography on silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃), which effectively separates fatty esters based on the number and geometry of their double bonds. psu.edu This allows for the isolation of a fraction enriched in mono-unsaturated esters. psu.edu
The final conversion involves a two-step, one-pot reaction:
Reduction: The isolated methyl ester fraction is reduced to the corresponding alcohol. This is achieved by treating the esters with a reducing agent such as lithium tetrahydridoaluminate (LiAlH₄) in an ether solvent. psu.edu
Acetylation: Acetic anhydride is then added directly to the reaction mixture to convert the newly formed (Z)-11-hexadecen-1-ol into its acetate ester, (Z)-11-hexadecen-1-yl acetate. psu.edu
| Compound | Composition in Purified FAME Fraction (%) | Composition in Final Acetate Mixture (%) | Reference |
| (Z)-11-Hexadecen-1-yl acetate | 49.0 (as methyl ester) | 49.0 | psu.edu |
| (Z)-9-Hexadecen-1-yl acetate | 12.0 (as methyl ester) | 12.0 | psu.edu |
| Hexadecan-1-yl acetate | 2.0 (as methyl ester) | 2.0 | psu.edu |
| (Z)-9-Octadecen-1-yl acetate | 16.0 (as methyl ester) | 16.0 | psu.edu |
| Octadecan-1-yl acetate | 21.0 (as methyl ester) | 21.0 | psu.edu |
Biological Roles and Ecological Interactions of Hexadec 1 En 1 Yl Acetate
Function as an Insect Sex Pheromone Component
Hexadec-1-en-1-yl acetate (B1210297) is a key player in the intricate world of insect chemical communication, primarily serving as a sex pheromone component for numerous moth species. This compound is crucial for reproductive success, enabling long-distance communication between sexes and ensuring species-specific mating.
Species-Specific Mating Communication in Lepidopteran Pests
The specificity of chemical communication in insects is often achieved through unique blends of pheromone components, and hexadec-1-en-1-yl acetate is a common constituent in these blends for a variety of lepidopteran pests. The precise ratio and isomeric form of this compound, in conjunction with other chemicals, are critical for eliciting the appropriate behavioral responses in males of the same species.
Spodoptera frugiperda (Fall Armyworm): The sex pheromone of the fall armyworm is a complex mixture, with (Z)-9-tetradecen-1-yl acetate and (Z)-11-hexadecen-1-yl acetate being major components. nyxxb.cnnih.govresearchgate.net The ratio of these and other minor components can vary between different strains of S. frugiperda, such as the corn and rice strains, influencing mate recognition. nih.gov For instance, corn strain females have been found to produce significantly more (Z)-11-hexadecen-1-yl acetate compared to rice strain females. nih.gov
Leucinodes orbonalis (Brinjal Shoot and Fruit Borer): (E)-11-Hexadecen-1-yl acetate is the major component of the female-produced sex pheromone of the brinjal shoot and fruit borer. prayoglife.com It is typically found in a blend with a minor component, (E)-11-hexadecen-1-ol. prayoglife.comimrpress.com The ratio of these two compounds is crucial for maximizing the attraction of male moths. imrpress.com
Herpetogramma licarsisalis (Grass Webworm): The sex pheromone of the grass webworm has been identified as a blend of (Z)-11-hexadecen-1-yl acetate and (11Z,13E)-hexadecadien-1-yl acetate. nih.govresearchgate.net Field bioassays have shown that (11Z,13E)-hexadecadien-1-yl acetate is essential and sufficient for attracting male grass webworm moths. nih.gov
Thaumetopoea processionea (Oak Processionary Moth): The major component of the sex pheromone of the oak processionary moth is (11Z, 13Z)-hexadecadien-1-yl acetate. researchgate.net Another related compound, (13Z)-hexadecen-11-ynyl acetate, is also a key pheromone component for this species. researchgate.netnih.gov
Thaumetopoea pityocampa (Pine Processionary Moth): The primary sex pheromone component of the pine processionary moth is (Z)-13-hexadecen-11-yn-1-yl acetate. nih.govresearchgate.netnih.govudl.catpherobase.com Research suggests that this single compound may be sufficient for attracting males, as investigations have not provided evidence for essential minor components in the pheromone blend. researchgate.net
Pheromone Composition in Various Lepidopteran Species
| Species | Major Pheromone Component(s) | Minor Pheromone Component(s) |
|---|---|---|
| Spodoptera frugiperda | (Z)-9-tetradecen-1-yl acetate, (Z)-11-hexadecen-1-yl acetate nyxxb.cnnih.govresearchgate.net | (Z)-7-dodecen-1-yl acetate, (Z)-9-dodecen-1-yl acetate nih.gov |
| Leucinodes orbonalis | (E)-11-Hexadecen-1-yl acetate prayoglife.com | (E)-11-hexadecen-1-ol prayoglife.comimrpress.com |
| Herpetogramma licarsisalis | (11Z,13E)-hexadecadien-1-yl acetate nih.govresearchgate.net | (Z)-11-hexadecen-1-yl acetate nih.govresearchgate.net |
| Thaumetopoea processionea | (11Z, 13Z)-hexadecadien-1-yl acetate, (13Z)-hexadecen-11-ynyl acetate researchgate.netnih.gov | (11E,13Z)-Hexadecadienyl acetate m2i-lifesciences.com |
| Thaumetopoea pityocampa | (Z)-13-hexadecen-11-yn-1-yl acetate nih.govresearchgate.netnih.govudl.catpherobase.com | Not definitively identified researchgate.net |
Neurophysiological Impact and Receptor-Ligand Interactions
The perception of this compound and related pheromone components occurs in the insect's olfactory system, specifically within the antennae. This process involves intricate interactions between the pheromone molecules (ligands) and specialized olfactory receptors, leading to a cascade of neurophysiological events that ultimately drive the insect's behavior.
The antennae of male moths are equipped with specialized sensory hairs called sensilla trichodea, which house olfactory receptor neurons (ORNs) tuned to specific pheromone components. nih.gov When pheromone molecules come into contact with these sensilla, they elicit electrical responses that can be measured using techniques like electroantennography (EAG) and single-cell recording (SCR).
SCR allows for the investigation of individual ORN activity. In many moth species, specific ORNs are highly specialized to detect particular pheromone components. cambridge.orgnih.gov For instance, in Mamestra brassicae, single sensillum recordings identified three types of cells, with one type being exclusively responsive to the major pheromone component, (Z)-11-hexadecenyl acetate. cambridge.org
The insect olfactory system is not only responsible for detecting pheromones but also for processing and terminating the signal to allow for rapid responses to changes in pheromone concentration. This can involve enzymatic degradation of the pheromone molecules by enzymes present in the sensillum lymph. anr.frannualreviews.org
Furthermore, certain compounds, including metabolites or other environmental volatiles, can inhibit the response of olfactory receptors. nih.gov This inhibition can be competitive, where the inhibitor molecule binds to the same receptor site as the pheromone, or non-competitive. For example, some amines have been shown to inhibit pheromone receptor cells. nih.gov More recent research has identified that compounds like tryptamine (B22526) and tyramine (B21549) can act as antagonists to the highly conserved co-receptor subunit (Orco) of insect olfactory receptors, thereby inhibiting the response to odorants across different insect orders. f1000research.com This suggests a potential mechanism for the modulation of pheromone perception by both endogenous and exogenous compounds.
Role of Pheromone Blends and Analogues in Behavioral Modulation
The behavioral response of an insect to a pheromone is rarely triggered by a single compound. Instead, it is the specific blend of multiple components and their precise ratios that orchestrate a complete and species-specific mating behavior. The presence of other compounds, including isomers and analogues, can have either synergistic or antagonistic effects.
Synergistic effects occur when the presence of a minor component enhances the attractiveness of the major pheromone component. A classic example is seen in Leucinodes orbonalis, where the addition of a small amount of (E)-11-hexadecen-1-ol to (E)-11-hexadecen-1-yl acetate significantly increases the attraction of males compared to the major component alone. imrpress.com
Conversely, antagonistic effects are observed when a compound reduces or completely inhibits the attraction to the primary pheromone. In Herpetogramma licarsisalis, the corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, was found to have a strong inhibitory effect on trap catches when mixed with the primary pheromone component, (11Z,13E)-hexadecadien-1-yl acetate. nih.govresearchgate.net Similarly, in some species, isomers of the primary pheromone can act as antagonists. The presence of such inhibitors is thought to play a crucial role in maintaining reproductive isolation between closely related species that may share some common pheromone components. mdpi.com The fine-scale distribution of both the pheromone blend and behavioral inhibitors in the environment influences the orientation and flight behavior of male moths approaching the odor source. nih.govoup.com
Natural Occurrence and Compositional Variability in Pheromone Glands
While specific documented evidence for the natural occurrence of This compound in the pheromone glands of insects is limited in the reviewed scientific literature, the broader family of hexadecenyl acetates is well-established as crucial components of insect sex pheromones, particularly in Lepidoptera (moths and butterflies). These compounds are instrumental in mediating reproductive behaviors. The specific identity and composition of these pheromone blends can exhibit significant variability, influenced by a range of factors including geographic origin, host plant, and the physiological state of the insect.
For instance, studies on the fall armyworm, Spodoptera frugiperda, have identified several pheromone compounds in the glands of female moths, including (Z)-9-tetradecenyl acetate and (Z)-11-hexadecenyl acetate. nih.govnih.gov The relative proportions of these compounds can differ between distinct mitotypes (maternally inherited genetic variants) of the moth. nih.gov In one study, the R mitotype was found to have a significantly higher percentage of (Z)-7-dodecenyl acetate compared to the C mitotype, which in turn had a higher proportion of (Z)-11-hexadecenyl acetate. nih.gov
Similarly, research on the black cutworm moth, Agrotis ipsilon, has revealed geographic variations in the composition of its three-component sex pheromone, which includes (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate, and (Z)-11-hexadecenyl acetate. oup.com Populations from Kentucky and Kansas, for example, had (Z)-7-dodecenyl acetate as the most abundant component, whereas in populations from Egypt and France, (Z)-11-hexadecenyl acetate was the most prevalent. oup.com The age and mating status of the female moth can also impact the quantity and release of these pheromone components. nih.gov
This variability in pheromone composition is critical for reproductive isolation and speciation among closely related insect species. The precise blend of compounds acts as a specific "chemical fingerprint," ensuring that individuals of the same species can recognize each other for mating.
Table 1: Examples of Compositional Variation of Hexadecenyl Acetate and Related Compounds in Moth Pheromone Glands
| Insect Species | Population/Strain | Pheromone Components | Key Findings on Compositional Variation |
| Fall Armyworm (Spodoptera frugiperda) | C and R mitotypes in Kenya | (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate, (Z)-11-hexadecenyl acetate, among others. | The C mitotype has a 2.4 times higher relative percentage of (Z)-11-hexadecenyl acetate than the R mitotype. nih.gov |
| Black Cutworm (Agrotis ipsilon) | Geographic populations (Kentucky, Kansas, Egypt, France) | (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate, (Z)-11-hexadecenyl acetate. | North American populations have higher abundance of (Z)-7-dodecenyl acetate, while European and African populations have more (Z)-11-hexadecenyl acetate. oup.com |
| Australian Fall Armyworm (Spodoptera frugiperda) | Australian population | (Z)-7-dodecenyl acetate, (Z)-9-dodecenyl acetate, (Z)-9-tetradecenyl acetate, (Z)-11-hexadecenyl acetate. | Younger females release and produce higher amounts of pheromone compounds compared to older individuals. nih.gov |
Broader Context in Multitrophic Interactions (relevant to related hexenyl acetates)
Plants, when damaged, are not passive victims. They possess a sophisticated chemical defense system, a key part of which involves the release of volatile organic compounds. Among these are Green Leaf Volatiles (GLVs), a group of C6 compounds including aldehydes, alcohols, and their esters, which are responsible for the characteristic smell of freshly cut grass. researchgate.netwikipedia.orgnih.gov Hexenyl acetates are a prominent class of GLVs. wikipedia.org
The release of GLVs can be triggered by mechanical damage, but the blend of volatiles released in response to herbivore feeding, known as Herbivore-Induced Plant Volatiles (HIPVs), is often more complex and specific. wikipedia.orgmdpi.com HIPVs serve as crucial signals in plant defense. mdpi.comjournaljabb.comnih.gov
The defensive roles of GLVs and HIPVs are twofold:
Direct Defense: Some of these volatile compounds can have direct negative effects on herbivores, such as repelling them or inhibiting their feeding and growth. researchgate.net
Indirect Defense and Priming: A primary function of these volatiles is to act as signals. They can prime the damaged plant itself, preparing other parts of the plant for a more rapid and robust defense response to subsequent attacks. researchgate.netnih.govnih.gov Furthermore, they can act as airborne signals to neighboring plants, warning them of an impending threat and inducing them to bolster their own defenses. mdpi.com This phenomenon is a form of plant-to-plant communication.
The biosynthesis of GLVs like hexenyl acetates occurs through the hydroperoxide lyase (HPL) branch of the oxylipin pathway, which is rapidly activated upon tissue damage. nih.gov HIPVs, on the other hand, often involve more complex biosynthetic pathways that are triggered by specific elicitors present in the oral secretions of herbivores. wikipedia.org
One of the most fascinating roles of HIPVs, including hexenyl acetates, is their function in mediating complex multitrophic interactions. These are interactions that span more than two trophic levels, such as those involving plants, the herbivores that feed on them, and the natural enemies (predators and parasitoids) of those herbivores. journaljabb.comnih.govnih.gov
When a plant is attacked by an herbivore, the specific blend of HIPVs it releases acts as a chemical cry for help. mdpi.com These volatile cues are detected by predators and parasitoids, which are natural enemies of the feeding herbivore. For example, parasitic wasps, which lay their eggs inside herbivores, can follow the trail of specific HIPVs to locate their hosts with remarkable accuracy. wikipedia.org The attraction of these natural enemies provides an indirect defense for the plant, as the predators and parasitoids help to reduce the population of the damaging herbivores.
(Z)-3-hexenyl acetate has been identified as a key volatile in attracting natural enemies in various systems. researchgate.netnih.gov Studies on Arabidopsis have shown that hexenyl acetate is the predominant wound-inducible volatile that mediates indirect defense by attracting parasitoid wasps to aphids. plos.orgresearchgate.net In soybean plants, a blend including (Z)-3-hexenyl acetate, (E,E)-α-farnesene, and methyl salicylate (B1505791) was found to be crucial in attracting the egg parasitoid Telenomus podisi to plants damaged by the stink bug Euschistus heros. researchgate.netnih.gov
This intricate chemical communication highlights a remarkable example of co-evolution, where plants utilize their attackers' enemies for their own protection. The specificity of the HIPV blend can even convey information about the identity of the herbivore, allowing for the recruitment of specialist natural enemies. wikipedia.org
Table 2: Role of Selected Hexenyl Acetates and Other Volatiles in Tritrophic Interactions
| Volatile Compound | Emitting Plant (in response to) | Responding Organism | Type of Interaction |
| (Z)-3-Hexenyl acetate | Arabidopsis (wounding/aphid infestation) | Aphidius colemani (parasitoid wasp) | Attraction of natural enemy (indirect plant defense). plos.orgresearchgate.net |
| (Z)-3-Hexenyl acetate | Soybean (Euschistus heros herbivory) | Telenomus podisi (egg parasitoid) | Attraction of natural enemy as part of a volatile blend. researchgate.netnih.gov |
| (Z)-3-Hexenol, (Z)-3-Hexenyl acetate | General (herbivore damage) | Various parasitoid wasps | Attraction of natural enemies. wikipedia.org |
| Methyl Salicylate, (E,E)-α-farnesene | Soybean (Euschistus heros herbivory) | Telenomus podisi (egg parasitoid) | Attraction of natural enemy as part of a volatile blend. researchgate.netnih.gov |
Analytical Methodologies for Characterization and Biological Assessment of Hexadec 1 En 1 Yl Acetate
Chromatographic Techniques for Separation and Purity Analysis
Chromatographic methods are indispensable for isolating Hexadec-1-en-1-yl acetate (B1210297) from complex mixtures and for verifying its purity, particularly concerning its geometric isomers.
Gas chromatography (GC) is a primary technique for determining the purity and isomeric ratio of Hexadec-1-en-1-yl acetate. The separation of the (Z) and (E) isomers is crucial as the biological activity of pheromones is often dependent on the precise blend of these isomers. The resolution of these isomers is typically achieved using capillary columns with polar stationary phases, which allow for the separation of compounds based on differences in their boiling points and interactions with the stationary phase. For instance, in the analysis of pheromone components of the turnip moth, Agrotis segetum, gas chromatography was employed to separate and identify (Z)-11-hexadecen-1-yl acetate. The verification of purity is accomplished by observing the presence of a single, sharp peak at the expected retention time, with the absence of other significant peaks indicating a high degree of purity.
Table 1: GC Parameters for Analysis of this compound
| Parameter | Specification | Purpose |
| Column Type | Capillary Column | High-resolution separation of isomers. |
| Stationary Phase | Polar (e.g., WCOT) | Differential interaction with isomers for separation. |
| Detector | Flame Ionization Detector (FID) | High sensitivity for organic compounds. |
Column chromatography serves as a fundamental method for the preparative isolation and purification of this compound from synthetic reaction mixtures or natural extracts. This technique separates compounds based on their differential adsorption to a solid stationary phase and their solubility in a liquid mobile phase. Silica (B1680970) gel is a commonly used adsorbent for the purification of moderately polar compounds like acetate esters. A solvent system, typically a mixture of non-polar and slightly polar solvents such as hexane (B92381) and ethyl acetate, is used as the mobile phase. By gradually increasing the polarity of the mobile phase, the adsorbed compounds are selectively eluted from the column, allowing for the isolation of this compound in a purified form. This method was utilized in the synthesis of the main component of the sex pheromone of Ostrinia nubilalis, where column chromatography on silica gel was employed for purification.
Mass Spectrometry for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and elucidate the structure of this compound.
The coupling of gas chromatography with mass spectrometry (GC-MS) provides a robust method for both the separation and structural identification of this compound and its isomers. As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its various fragments. While the electron ionization mass spectra of the (Z) and (E) isomers of this compound are very similar, their distinct retention times in the GC allow for their differentiation. The identification of the compound is confirmed by comparing its mass spectrum and retention time with that of a known standard. This technique was instrumental in the identification of the sex pheromone of the European corn borer, Ostrinia nubilalis, which includes isomers of hexadecenyl acetate.
Electrophysiological Bioassays for Pheromone Activity
To ascertain the biological relevance of this compound as a pheromone, electrophysiological assays are employed to measure the olfactory response of insects.
Electroantennographic detection (EAD) is a highly sensitive technique used to measure the electrical response of an insect's antenna to volatile compounds. In this method, the effluent from a gas chromatograph is passed over an isolated insect antenna, and the electrical potential generated by the antenna in response to an active compound is recorded. A significant antennal response, observed as a voltage deflection, at the precise retention time of this compound provides strong evidence of its role as a pheromone for that particular insect species. EAD has been a key technique in identifying the active pheromone components for numerous moth species. For example, EAD was used to screen for active compounds in the pheromone gland extracts of the European corn borer, Ostrinia nubilalis, and the Asian corn borer, Ostrinia furnacalis.
Table 2: EAD Response to Pheromone Components
| Insect Species | Compound | EAD Activity |
| Ostrinia nubilalis | (Z)-11-Hexadecenyl acetate | Active |
| Ostrinia furnacalis | (Z)-11-Hexadecenyl acetate | Active |
| Agrotis segetum | (Z)-11-Hexadecenyl acetate | Active |
Wind Tunnel Bioassays for Behavioral Responses
Wind tunnel bioassays are a critical methodology for dissecting the behavioral responses of insects to volatile chemical cues, such as this compound, under controlled laboratory conditions that simulate a more natural environment. These assays allow researchers to observe and quantify a range of behaviors, from initial activation and upwind flight to source location and contact, providing valuable insights into the compound's role as a semiochemical.
The experimental setup for a typical wind tunnel bioassay involves a flight chamber, often constructed of glass or plexiglass, through which a laminar airflow of controlled velocity is maintained. scielo.br The air is typically purified with charcoal filters before a stimulus, such as a synthetic pheromone blend containing this compound, is introduced at the upwind end of the tunnel. scielo.br The chemical stimulus is usually released from a dispenser, such as a filter paper strip, onto which a precise amount of the compound dissolved in a solvent like hexane has been applied. scielo.br Male insects, which have been acclimatized to the experimental conditions, are released individually at the downwind end of the tunnel. scielo.br Their behavioral responses to the odor plume are then meticulously recorded and analyzed.
Research has demonstrated that this compound, often in combination with other compounds, elicits distinct behavioral sequences in several moth species. For instance, in studies involving Spodoptera frugiperda (the fall armyworm), a blend containing (Z)-9-tetradecen-1-yl acetate, (Z)-7-dodecen-1-yl acetate, (Z)-9-dodecen-1-yl acetate, and (Z)-11-hexadecen-1-yl acetate was found to be a potent attractant for males in wind tunnel experiments. nih.govnih.govoup.com The presence of (Z)-11-hexadecen-1-yl acetate, a C16 acetate, is a significant component of the pheromone blend for the corn strain of S. frugiperda. oup.com
Similarly, wind tunnel bioassays with Spodoptera cosmioides have shown that while (Z)-9-tetradecenyl acetate and (Z)-9,E12-tetradecadienyl acetate are the primary components inducing electrophysiological responses, blends containing (11Z)-11-hexadecenyl acetate can still elicit behavioral responses. scielo.br Interestingly, these studies have also revealed some cross-attraction between S. cosmioides and S. frugiperda males to each other's pheromone blends in the wind tunnel, although the response is generally stronger to the conspecific blend. scielo.br
In the context of the diamondback moth, Plutella xylostella, the sex pheromone is a mixture that includes (Z)-11-hexadecenal, (Z)-11-hexadecenyl acetate, and (Z)-11-hexadecenol. psu.edunih.gov Wind tunnel experiments have been instrumental in confirming the attractant and arresting behavior induced by these chemicals. psu.edu Furthermore, studies on Mythimna unipuncta have shown that while (Z)-11-hexadecenyl acetate is the major pheromone component, the addition of other compounds can significantly influence the proportion of males reaching the source in a wind tunnel. researchgate.net
The interaction of this compound with plant volatiles has also been a subject of investigation in wind tunnel bioassays. For example, the presence of certain plant-derived compounds can either enhance or inhibit the attraction of male moths to the pheromone source. nih.govnih.gov This highlights the complexity of insect chemical communication, where the context provided by host plant odors can modulate the response to sex pheromones.
The data gathered from wind tunnel bioassays are typically quantified by recording the percentage of insects exhibiting specific behaviors such as taking flight, flying upwind in a zigzagging pattern, and making contact with the pheromone source. researchgate.net These quantitative data allow for statistical comparisons between different chemical blends and concentrations, providing a robust framework for understanding the structure-activity relationships of pheromone components like this compound.
Table of Research Findings from Wind Tunnel Bioassays
| Insect Species | Compound(s) Tested | Observed Behavioral Responses | Citations |
| Spodoptera frugiperda | Blend including (Z)-11-hexadecen-1-yl acetate | Attraction of males, upwind flight. | nih.govnih.govoup.com |
| Spodoptera cosmioides | Blends with and without (11Z)-11-hexadecenyl acetate | Cross-attraction to heterospecific blends, though weaker than to conspecific blends. | scielo.br |
| Plutella xylostella | Blend including (Z)-11-hexadecenyl acetate | Attractant and arresting behavior. | psu.edunih.gov |
| Mythimna unipuncta | (Z)-11-hexadecenyl acetate alone and in blends | The major component elicits flight; blends with minor components increase source contact. | researchgate.net |
| Agrotis ipsilon | Pheromone blend including (Z)-11-hexadecen-1-yl acetate with plant volatiles | Plant volatiles can modulate the behavioral response to the pheromone blend. | nih.govnih.gov |
Advanced Research Applications and Future Perspectives in Hexadec 1 En 1 Yl Acetate Research
Development of Sustainable Pest Management Strategies
The use of synthetic pheromones is a cornerstone of Integrated Pest Management (IPM), offering species-specific, non-toxic alternatives to broad-spectrum insecticides. nih.govcabidigitallibrary.org Research into compounds like Hexadec-1-en-1-yl acetate (B1210297) and its isomers is driven by the need for environmentally benign pest control methods that minimize harm to non-target organisms and reduce insecticide resistance. cabidigitallibrary.orgnih.gov
Utilization in Pheromone-Based Monitoring and Control Programs
Pheromone-baited traps are instrumental for monitoring the presence, population density, and seasonal activity of insect pests. This data allows for precisely timed interventions, optimizing the efficacy of control measures. While extensive data exists for isomers like (Z)-11-hexadecenyl acetate in trapping pests such as the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda), the specific use of Hexadec-1-en-1-yl acetate in monitoring programs is not yet widely documented. nyxxb.cnscielo.edu.uy However, research on analogues of the related (Z)-hexadec-11-en-1-yl acetate for the pest Protoschinia scutosa shows that modifications to the acetate portion of the molecule can elicit electrophysiological responses in male moth antennae, indicating the potential for novel compounds to be developed into effective lures. sciopen.com
Table 1: Examples of Hexadecenyl Acetate Isomers in Pest Monitoring
| Compound Name | Target Pest(s) | Application |
|---|---|---|
| (Z)-11-Hexadecenyl acetate | Diamondback Moth (Plutella xylostella), Fall Armyworm (Spodoptera frugiperda) | Component of lures for monitoring traps. nyxxb.cnscielo.edu.uyjst.go.jp |
| (E)-11-Hexadecen-1-yl acetate | Brinjal Shoot and Fruit Borer (Leucinodes orbonalis) | Key component of sex pheromone for monitoring. |
This table is interactive and can be sorted by column.
Application in Mating Disruption Techniques
Mating disruption involves permeating an area with a synthetic pheromone to prevent male insects from locating females, thereby suppressing reproduction. cabidigitallibrary.org This technique has been successfully commercialized for several major pests using specific pheromone blends. For instance, dispensers releasing (Z)-11-hexadecenyl acetate are a key part of managing the diamondback moth.
The potential for this compound in mating disruption remains a subject for future research. The effectiveness of a mating disruption strategy depends on the precise chemical structure and isomeric purity of the compound used. The development of strategies using novel compounds like enol acetates would first require demonstrating their role in insect communication and then optimizing release technologies to maintain an effective atmospheric concentration.
This compound as a Model System in Organic Synthesis Research
The synthesis of insect pheromones, which often feature stereochemically defined double bonds, presents significant challenges and opportunities in organic chemistry. While many synthetic routes have been developed for common isomers like (Z)-11-hexadecenyl acetate, often employing Wittig reactions or alkyne couplings, the synthesis of enol acetates like this compound involves a different set of chemical strategies. nyxxb.cnresearchgate.net
Research into the synthesis of complex enol acetates, such as those found in the pheromones of scale insects, provides a model for the potential synthesis of this compound. rsc.org Key synthetic steps often involve the stereoselective formation of a specific enolate from a β-ketoester, which is then "trapped" to form the enol acetate. rsc.org The ability to control the geometry (E/Z) of the resulting double bond is a critical aspect of this research, making such molecules valuable systems for developing and testing new synthetic methodologies. rsc.org
Table 2: Key Synthetic Strategies for Pheromone Acetates
| Strategy | Description | Applicability |
|---|---|---|
| Wittig Reaction | Coupling of a phosphonium (B103445) ylide with an aldehyde to form an alkene. Stereoselectivity (Z/E) can be controlled by reaction conditions. | Widely used for creating the double bond in long-chain pheromones like (Z)-hexadec-11-en-1-ol, a precursor to the acetate. nyxxb.cn |
| Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions to form carbon-carbon bonds, offering high stereospecificity. | Used for the synthesis of complex diene systems, such as (11Z, 13Z)-hexadecadien-1-yl acetate. researchgate.net |
| Enolate Trapping | Generation of a specific keto-enolate followed by reaction with an electrophile (e.g., an acylating agent) to form an enol ester. | A primary method for the stereoselective synthesis of enol acetates, relevant for this compound. rsc.org |
This table is interactive and can be sorted by column.
Elucidation of Biosynthetic Pathways for Bioproduction Advancement
Understanding how insects produce pheromones opens the door to biotechnological production, which can be a cost-effective and sustainable alternative to chemical synthesis. nih.govdtu.dk The biosynthesis of typical lepidopteran pheromones, which are C10-C18 acetates, alcohols, or aldehydes, generally begins with common fatty acids like palmitic or stearic acid. oup.com A series of enzymes, including desaturases (to create double bonds), reductases (to convert the acid to an alcohol), and acetyltransferases (to form the acetate), work in sequence. nih.gov
The biosynthesis of an enol acetate like this compound may follow a different path, potentially involving keto-enol tautomerism of a ketone precursor. liverpool.ac.uk While the specific pathway is not fully elucidated, research into engineered yeast (Saccharomyces cerevisiae and Yarrowia lipolytica) has successfully produced pheromone precursors like (Z)-hexadec-11-en-1-ol by introducing genes for insect desaturases and reductases. nih.govdtu.dk Further engineering, potentially including the introduction of specific acetyltransferases or enzymes capable of converting a ketone to an enol acetate, could enable the bioproduction of this compound.
Interdisciplinary Research at the Interface of Chemical Ecology, Entomology, and Sustainable Agriculture
The study of this compound and related compounds is inherently interdisciplinary, bridging fundamental science with applied agricultural solutions. huji.ac.ilnewprairiepress.org
Chemical Ecology focuses on identifying the compound and understanding its role in the insect's life cycle—as an attractant, repellent, or signaling molecule.
Entomology provides the biological context, studying the insect's behavior in response to the chemical signal and its population dynamics in the field.
Organic Synthesis develops methods to produce the pure compound for research and field applications, a critical step for translating discovery into practice.
Biotechnology seeks to engineer microorganisms for sustainable and scalable production of the pheromone. nih.gov
Sustainable Agriculture integrates these findings to design and implement effective and environmentally sound pest management programs, such as monitoring and mating disruption. psu.edu
The progression from identifying a novel pheromone component in a single insect to its widespread use in protecting a crop is a clear example of how these fields collaborate to address critical challenges in global food security. newprairiepress.org Future research on less common isomers like this compound may uncover new pest management tools and deepen our understanding of insect chemical communication.
Q & A
Q. What are the standard synthetic routes for Hexadec-1-en-1-yl acetate, and how can reaction purity be optimized?
this compound is typically synthesized via acid-catalyzed esterification of acetic acid with 1-hexadecene. Key steps include:
- Catalyst selection : Sulfuric acid or enzyme-based catalysts (e.g., lipases) are common, with enzymatic methods reducing side reactions .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Purification : Distillation or column chromatography (using silica gel) resolves unreacted precursors. Purity >95% is achievable with fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) .
Q. How can researchers verify the identity and purity of this compound?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and fragmentation patterns with reference spectra (e.g., NIST database). For example, a molecular ion peak at m/z 284 (C₁₈H₃₆O₂) confirms the molecular weight .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR signals at δ 4.05–4.10 (acetate methylene) and δ 5.35–5.45 (alkene proton) validate structure .
Advanced Research Questions
Q. What advanced techniques resolve structural ambiguities in this compound derivatives?
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. For example, SHELXL’s least-squares algorithms optimize bond-length discrepancies (<0.01 Å) in crystal structures .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and electronic properties, cross-referenced with experimental IR/Raman data .
Q. How can contradictory data in thermodynamic studies of this compound be resolved?
Discrepancies in enthalpy or vapor pressure often arise from impurities or measurement techniques. Mitigation strategies:
- Calorimetry validation : Compare Differential Scanning Calorimetry (DSC) data with NIST-standardized values .
- Statistical analysis : Apply ANOVA or t-tests to datasets (e.g., Henry’s Law constants) to identify outliers .
- Example: Disagreements in vapor pressure (±5%) are resolved using static vs. dynamic method cross-checks .
Q. What methodologies assess this compound’s stability in biological matrices?
- Lipid bilayer integration : Use fluorescence anisotropy to measure membrane fluidity changes at varying concentrations (e.g., 10–100 µM) .
- Hydrolytic stability : Incubate with esterases (pH 7.4, 37°C) and monitor acetate release via HPLC. Half-life >24 hr indicates robustness for drug delivery systems .
Q. How can researchers address solubility challenges in aqueous experimental systems?
- Co-solvent systems : Use cyclodextrins (e.g., β-cyclodextrin at 5–10 mM) to enhance solubility without disrupting lipid self-assembly .
- Nanoemulsions : Prepare using high-pressure homogenization (e.g., 15,000 psi) with lecithin surfactants, achieving droplet sizes <200 nm for in vivo studies .
Methodological Best Practices
Q. What safety protocols are critical for handling this compound?
- Ventilation : Use fume hoods during synthesis to avoid inhalation (TLV: 50 ppm) .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent dermal/ocular exposure .
- Waste disposal : Neutralize acidic byproducts before disposal (pH 6–8) .
Q. How should researchers design experiments to study structure-activity relationships (SAR) in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
